4-Nitrobenzylallyl(piperidin-4-yl)carbamate
Description
4-Nitrobenzylallyl(piperidin-4-yl)carbamate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Properties
Molecular Formula |
C16H20N3O4- |
|---|---|
Molecular Weight |
318.35 g/mol |
IUPAC Name |
N-[4-(4-nitrophenyl)but-2-enyl]-N-piperidin-4-ylcarbamate |
InChI |
InChI=1S/C16H21N3O4/c20-16(21)18(14-8-10-17-11-9-14)12-2-1-3-13-4-6-15(7-5-13)19(22)23/h1-2,4-7,14,17H,3,8-12H2,(H,20,21)/p-1 |
InChI Key |
DLQOELYZDOVWFN-UHFFFAOYSA-M |
Canonical SMILES |
C1CNCCC1N(CC=CCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Nitrobenzylallyl(piperidin-4-yl)carbamate involves several steps. One common method is the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst, followed by de-protection of the benzyl group and finally forming its salt . This method is advantageous due to the use of commercially available raw materials and shorter reaction times, making it viable for large-scale manufacturing .
Chemical Reactions Analysis
4-Nitrobenzylallyl(piperidin-4-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Raney-Ni for reductive amination and ammonia for the amination process . The major products formed from these reactions are typically carbamate salts, which are valuable intermediates in the synthesis of pharmaceuticals .
Scientific Research Applications
4-Nitrobenzylallyl(piperidin-4-yl)carbamate has several scientific research applications. It is used in the synthesis of biologically active piperidine derivatives, which have shown potential in treating diseases such as HIV and as serotonin receptor agents . Additionally, piperidine derivatives are significant in the development of drugs targeting the Janus Kinase (JAK) family, which plays a crucial role in intracellular signal transduction .
Mechanism of Action
The mechanism of action of 4-Nitrobenzylallyl(piperidin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives have been associated with the inhibition of monoamine receptors, including serotonin receptors . This interaction is crucial for the compound’s pharmacokinetic properties and its potential therapeutic effects.
Comparison with Similar Compounds
4-Nitrobenzylallyl(piperidin-4-yl)carbamate can be compared with other piperidine derivatives such as methyl piperidine-4-yl-carbamate and benzyl piperidine-4-yl-carbamate . These compounds share similar synthetic routes and biological activities but differ in their specific applications and molecular targets. The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
